molecular formula C10H7N3OS B6625959 6-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyridine-3-carbonitrile

6-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B6625959
M. Wt: 217.25 g/mol
InChI Key: AGBNUNGKWWUKGT-UHFFFAOYSA-N
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Description

6-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyridine-3-carbonitrile is a heterocyclic compound that contains both oxazole and pyridine rings. This compound is part of the oxazole family, which is known for its wide spectrum of biological activities. The presence of the oxazole ring imparts unique chemical properties, making it a valuable compound in various scientific research fields.

Properties

IUPAC Name

6-[(4-methyl-1,3-oxazol-2-yl)sulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS/c1-7-6-14-10(13-7)15-9-3-2-8(4-11)5-12-9/h2-3,5-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBNUNGKWWUKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)SC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is carried out at room temperature, and the resulting oxazoline is then oxidized to the oxazole using manganese dioxide (MnO2) under flow conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazoles using reagents like MnO2.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions can be carried out on the nitrile group to form corresponding amines.

Common Reagents and Conditions

    Oxidation: MnO2, CuBr2/DBU, NBS/hv.

    Substitution: Various nucleophiles under basic or acidic conditions.

    Reduction: Hydrogenation using catalysts like Pd/C.

Major Products

    Oxidation: Formation of oxazoles.

    Substitution: Substituted pyridine derivatives.

    Reduction: Amines from the reduction of the nitrile group.

Scientific Research Applications

6-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in pharmaceutical testing and development of new drugs.

Mechanism of Action

The mechanism of action of 6-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid .
  • Other oxazole derivatives .

Uniqueness

6-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyridine-3-carbonitrile is unique due to the presence of both oxazole and pyridine rings, which confer distinct chemical and biological properties

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